molecular formula C14H14BrNO2S B2924796 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351598-44-1

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2924796
CAS No.: 1351598-44-1
M. Wt: 340.24
InChI Key: RRVJEXIUGRXKHP-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a compound that features a benzamide core substituted with a bromine atom and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves the following steps:

    Thiophene Introduction: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene boronic acids or esters.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the carbonyl group back to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of de-brominated or hydroxylated derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyl and bromine substituents can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide: Similar structure but with a furan ring instead of thiophene.

    2-bromo-N-(2-hydroxy-2-(pyridin-2-yl)propyl)benzamide: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can result in different biological activities and chemical reactivity compared to its analogs with furan or pyridine rings.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVJEXIUGRXKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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